Product packaging for Vinyl disulfide(Cat. No.:CAS No. 15805-34-2)

Vinyl disulfide

Cat. No.: B094186
CAS No.: 15805-34-2
M. Wt: 118.2 g/mol
InChI Key: JEQYWIBQETUPEM-UHFFFAOYSA-N
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Description

Vinyl disulfide (CAS 15805-34-2), with the molecular formula C4H6S2 and a molecular weight of 118.22 g/mol, is a specialized organosulfur compound of significant interest in advanced materials and synthetic chemistry research . This compound features a disulfide bond (S-S) linked to vinyl groups, a configuration that provides unique reactivity and dynamic properties exploitable in various research domains. In polymer science, this compound serves as a key monomer for incorporating dynamic, stimuli-responsive disulfide bonds into polymer backbones or side-chains . These bonds are cleavable under specific physical (e.g., light, heat) or chemical (e.g., reducing agents) triggers, enabling the development of smart materials. Applications include self-healing anti-corrosion coatings for marine environments, where disulfide bonds allow the material to repair damage and enhance the service life of metal structures , as well as recyclable and reprocessable thermosets that address environmental concerns associated with permanent polymer networks . Furthermore, polymers with pendant disulfide groups are highly valuable in designing targeted drug delivery systems, as the disulfide bond remains stable in the bloodstream but cleaves in the intracellular environment due to the high concentration of antioxidants like glutathione (GSH) . In organic synthesis, this compound is a versatile building block. It participates in cycloaddition reactions, such as the inverse electron-demand [4+2] cycloaddition with transient o-iminothioquinones to produce benzo[b][1,4]thiazine derivatives . Its reactivity is also harnessed in the disulfide-yne reaction, a photo-induced process similar to thiol-yne chemistry, which results in a vinyl dithioether structure . This product exhibits continued reactivity with thiols and disulfides, making it a powerful tool for fabricating dynamic and reactive surfaces for material science applications . The compound is also integral to methodologies for the convenient synthesis of unsymmetrical disulfides with additional functional groups, which are crucial for creating self-assembled monolayers (SAMs) on metals without phase separation . Our product is supplied as a high-purity reagent for research purposes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with standard laboratory safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6S2 B094186 Vinyl disulfide CAS No. 15805-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(ethenyldisulfanyl)ethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6S2/c1-3-5-6-4-2/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQYWIBQETUPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CSSC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166354
Record name Vinyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15805-34-2
Record name Vinyl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015805342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Vinyl Disulfide Compounds

Strategies for Unsymmetrical Vinyl Disulfide Synthesis

The synthesis of unsymmetrical vinyl disulfides, which contain two different organic groups attached to the disulfide bond, can be achieved through efficient and convenient methods that operate under mild conditions with moderate to high yields. researchgate.netnih.gov These strategies are particularly valuable as they allow for the incorporation of various functional groups. nih.govmdpi.comnih.gov

One effective method for preparing unsymmetrical vinyl disulfides involves the reaction of S-vinyl phosphorodithioate (B1214789) with thiotosylates. researchgate.netmdpi.com This reaction is typically conducted in the presence of tetrabutylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (THF) at 0 °C. mdpi.comnih.gov The process is generally rapid, concluding within 15 minutes. mdpi.comnih.gov This approach has proven to be highly efficient for the synthesis of vinyl disulfides from alkyl thiosulfonates, yielding products in the range of 62-93%. researchgate.netnih.gov However, when aryl or benzyl-type thiosulfonates are used, the reaction exclusively produces symmetrical disulfides instead of the desired unsymmetrical this compound. researchgate.netmdpi.comnih.gov

Table 1: Synthesis of Vinyl Disulfides from S-Vinyl Phosphorodithioate and Thiotosylates researchgate.netnih.gov Reaction conditions: S-vinyl phosphorodithioate (1.0 mmol) and thiotosylate (1.0 mmol) were reacted in the presence of TBAF (1.1 mmol) in dry THF at 0 °C for 15 min.

EntryThiotosylate (R Group)ProductYield (%)
1CH₂(CH₂)₂S(O)₂Tol2a93
2CH₂CH₂S(O)₂Tol2b85
3CH₂CH₂C(O)O-t-Bu2c88
4(CH₂)₃C(O)O-t-Bu2d91
5CH₂CH(NHBoc)C(O)OMe2e82
6CH₂CH₂OH2f62
7CH₂CH₂CN2g75
8CH₂CH=CH₂2h65
9(CH₂)₃NO₂2i71

Data sourced from Molecules (2021). mdpi.comnih.gov

To overcome the limitations observed with aryl and benzyl thiotosylates in the previous method, an alternative strategy was developed. This transformation involves the reaction of S-vinyl thiotosylate with a variety of thiols in the presence of triethylamine (NEt₃) at room temperature. mdpi.comnih.gov This approach is broadly applicable and provides the corresponding functionalized unsymmetrical vinyl disulfides in very high yields, typically ranging from 80% to 98%. mdpi.com The mild reaction conditions are compatible with a wide array of functional groups, including esters, carboxylic acids, protected amino groups, nitro groups, cyano moieties, and hydroxyl groups. mdpi.comrsc.org

Table 2: Synthesis of Vinyl Disulfides from S-Vinyl Thiotosylate and Thiols mdpi.comnih.gov Reaction conditions: Thiol (1.0 mmol) and S-vinyl thiotosylate (2.0 mmol) were reacted in the presence of NEt₃ (1.0 mmol) in dry CH₂Cl₂ at room temperature for 15 min.

EntryThiol (R Group)ProductYield (%)
1CH₂(CH₂)₂S(O)₂Tol2a98
2CH₂CH₂S(O)₂Tol2b95
3CH₂CH₂C(O)O-t-Bu2c96
4(CH₂)₃C(O)O-t-Bu2d98
5CH₂CH(NHBoc)C(O)OMe2e92
6CH₂CH₂OH2f80
7CH₂CH₂CN2g85
8CH₂CH=CH₂2h82
9(CH₂)₃NO₂2i88
10Ph2j95
114-Me-Ph2k96
124-Cl-Ph2l94
134-NC-Ph2m92
144-O₂N-Ph2n90
15Bn2o97
164-MeO-Bn2p98
174-Cl-Bn2q96
184-O₂N-Bn2r91
19CH₂CO₂H2s85
20CH₂CH(NH₂)CO₂H2t80

Data sourced from Molecules (2021). mdpi.comnih.gov

In the synthesis utilizing S-vinyl phosphorodithioate and thiotosylates, the reaction mechanism is dependent on the relative reaction rates. researchgate.net The fluoride anion can react with either the S-vinyl phosphorodithioate or the thiotosylate. researchgate.net If the reaction with S-vinyl phosphorodithioate is faster, a vinylthiolate anion is generated, which then reacts with the thiotosylate to form the desired unsymmetrical this compound. researchgate.net Conversely, if the fluoride anion reacts more rapidly with the thiotosylate, it leads to the formation of a symmetrical disulfide, which is observed when using aryl or benzyl thiotosylates. researchgate.netnih.gov

The stereochemical outcome of alkenyl disulfide synthesis is a critical consideration. Some established methods for creating these compounds unfortunately result in the formation of the E isomer or a mixture of Z/E isomers. nih.gov However, methods that provide high stereoselectivity have been developed. For instance, a diastereoselective synthesis of unsymmetrical Z-alkenyl disulfides has been reported, which proceeds with the exclusive formation of the Z-isomer under mild conditions. mdpi.comnih.gov This level of control is significant, as the biological activity of some vinyl disulfides can be dependent on their isomeric form. nih.gov

Radical-Mediated Synthetic Routes to Vinyl Disulfides

Radical-mediated reactions offer an alternative pathway for the synthesis of this compound derivatives, specifically vinyl dithioether structures. These methods often utilize photochemical activation to generate the necessary radical intermediates.

The disulfide-yne photoreaction is a radical-mediated process where a disulfide reacts with an alkyne under UV irradiation to form a vinyl dithioether structure. rsc.orgnih.gov This reaction is analogous to the more widely studied thiol-yne "click" reaction. nih.govrsc.org The proposed mechanism begins with the homolytic cleavage of the disulfide bond under UV light to generate two thiyl radicals. nih.gov One of these thiyl radicals then adds across the carbon-carbon triple bond of the alkyne, forming a vinyl dithioether radical intermediate. nih.govresearchgate.net This radical can then couple with another thiyl radical to yield the final vinyl dithioether product. nih.gov Unlike in thiol-yne reactions, the absence of a hydrogen-donating thiol means the reaction terminates at the vinyl dithioether stage. nih.gov This unique reactivity allows for the creation of surfaces with dynamic properties that can undergo further reactions with thiols and disulfides. rsc.orgnih.gov

Role of Thiyl Radicals in Vinylic Disulfide Formation

Thiyl radicals (RS•) are significant intermediates in the formation of various sulfur-containing compounds, including vinylic disulfides. These radicals can be generated from thiols (RSH) through hydrogen-atom abstraction or via the homolytic cleavage of disulfide bonds (RS-SR), a process that can be induced photochemically. wikipedia.orgnih.gov The unpaired electron on the sulfur atom makes the thiyl radical highly reactive.

The formation of vinylic disulfides through a thiyl radical pathway can be conceptualized through the radical addition of a thiyl radical to a carbon-carbon triple bond (an alkyne). This addition is generally more exothermic than addition to an alkene (C=C) because it involves the replacement of a weak π-bond with a stronger C(sp2)-S σ-bond, despite the energetic cost of forming a vinyl radical intermediate. princeton.edu

The general mechanism involves:

Initiation : Generation of thiyl radicals from a precursor, such as the homolytic cleavage of a disulfide bond (RSSR → 2 RS•). nih.gov

Propagation : The thiyl radical adds to an alkyne (R'-C≡C-R''), forming a β-sulfanylalkenyl radical.

Termination/Chain Transfer : This vinyl radical can then react with another disulfide molecule to form the this compound product and generate a new thiyl radical, propagating the chain. Alternatively, two radicals can combine in a termination step.

While thiyl radicals are well-documented in various biochemical processes, such as their involvement in the mechanism of ribonucleotide reductase and their role in lipid peroxidation, their application in targeted synthetic methodologies for vinyl disulfides is an area of ongoing research. wikipedia.org The primary reaction of thiyl radicals is often their reversion to disulfides (2 RS• → RS-SR), which can be a competing reaction. wikipedia.org

Selective Synthesis from Disulfides and Calcium Carbide Mediated by Radical Anions

A novel and efficient method for the synthesis of vinyl sulfides involves the reaction of disulfides with calcium carbide (CaC2). organic-chemistry.orgacs.org This approach utilizes inexpensive and readily available starting materials, offering an environmentally benign alternative to methods requiring high-pressure acetylene. researchgate.netresearchgate.netmathnet.ru The selectivity of this reaction can be controlled to favor the formation of vinyl sulfides. organic-chemistry.org

A key aspect of this methodology is the in situ generation of a trisulfur radical anion (S3•−) from potassium sulfide (K2S). organic-chemistry.orgacs.org This radical anion is crucial for the homolytic cleavage of the S-S bond in the disulfide starting material. organic-chemistry.org Calcium carbide serves a dual purpose in this reaction: it acts as the acetylene source for the vinyl group and also creates the necessary basic conditions for the selective formation of vinyl sulfides. organic-chemistry.orgacs.org

The reaction demonstrates broad substrate compatibility, tolerating a range of electron-donating and electron-withdrawing groups on the disulfide. High yields of vinyl sulfides have been achieved under mild conditions, and the protocol has been successfully validated on a gram scale. organic-chemistry.org The proposed mechanism, supported by experimental evidence, confirms a radical-based pathway where the trisulfur radical anion facilitates the key bond-cleavage and formation steps. organic-chemistry.org

ReactantsMediatorProductKey Features
DisulfidesTrisulfur Radical Anion (S3•−)Vinyl SulfidesSelective synthesis controlled by K2S amount.
Calcium Carbide (CaC2)from K2SCaC2 acts as both acetylene source and base provider.
Environmentally friendly, uses inexpensive materials.
Broad substrate compatibility and high yields.

Enzyme-Catalyzed Synthesis of this compound Containing Monomers

Enzymatic catalysis presents a green and highly selective approach for the synthesis of complex molecules under benign reaction conditions. acs.orgnih.gov This methodology has been successfully applied to the synthesis of bifunctional monomers containing both a vinyl ether and a cyclic disulfide moiety. acs.orgnih.gov

In one notable example, a monomer was synthesized via enzyme catalysis, demonstrating a versatile and environmentally friendly route for developing new materials. acs.orgnih.gov The enzymatic approach allows for the precise construction of molecules with orthogonal functionalities, which can be used for subsequent post-functionalization of polymer networks. acs.org The use of enzymes, such as lipase, can drive reactions with high efficiency and selectivity, often under mild temperature and pressure conditions, minimizing waste and avoiding harsh reagents. mdpi.com

The resulting vinyl ether-disulfide monomer is particularly interesting as it can undergo polymerization through different mechanisms. Cationic photopolymerization of the vinyl ether group leads to a linear polymer with pendant disulfide units, while radical-initiated polymerization can involve both the vinyl ether and the disulfide, leading to a branched structure. acs.org

Gold-Catalyzed Cross-Coupling Reactions Leading to Vinyl Sulfide Derivatives

Gold catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds. acs.orgsemanticscholar.orgnih.gov A significant development in this area is the gold-catalyzed C-S cross-coupling reaction between organoiodides, including vinyl iodides, and disulfides. acs.orgnih.gov This method provides access to a wide range of vinyl sulfide derivatives in good to excellent yields. acs.org The reaction proceeds smoothly under mild conditions and is notable for its remarkable functional group tolerance, eliminating the need for external oxidants. acs.org

This transformation is advantageous due to the use of commercially available and easy-to-handle reagents. acs.org Both alkyl and aryl disulfides can react effectively with aryl or vinyl iodides, making it a versatile and general method for synthesizing various thioethers. acs.orgsemanticscholar.orgnih.gov

Ligand-Facilitated Au(I)/Au(III) Redox Catalysis

The mechanism underlying this gold-catalyzed C-S cross-coupling is a ligand-facilitated Au(I)/Au(III) redox cycle. acs.orgnih.gov Overcoming the high redox potential of the Au(I)/Au(III) couple has been a significant challenge in gold catalysis. acs.org The use of hemilabile P,N-ligands has been a key strategy to facilitate this redox process. acs.orgnih.gov

The catalytic cycle is proposed to involve the following key steps:

Oxidative Addition : The reaction initiates with the oxidative addition of the aryl or vinyl iodide to the Au(I) complex, a step enabled by the hemilabile ligand, to form a Au(III) intermediate. nih.gov

Reaction with Disulfide : The Au(III) complex then reacts with the disulfide.

Reductive Elimination : The final step is the reductive elimination of the vinyl sulfide product, regenerating the Au(I) catalyst. nih.gov

This ligand-enabled approach avoids the need for strong external oxidants that are often required in other Au(I)/Au(III) catalytic systems. acs.orgdigitellinc.com

Substrate Scope and Functional Group Tolerance in Gold Catalysis

A major strength of the ligand-facilitated gold-catalyzed C-S cross-coupling is its broad substrate scope and high tolerance for various functional groups. acs.orgnih.gov The reaction is effective with a wide range of alkenyl iodides, including those with different electronic properties. acs.org

For instance, styrenyl-based alkenyl iodides bearing both electron-donating groups (e.g., -Me, -OMe, -tBu) and electron-withdrawing groups react efficiently to produce the corresponding vinyl sulfides in good yields. acs.org This excellent compatibility with a diverse array of functional groups makes the method highly valuable for the synthesis of complex molecules and is a testament to the robustness of the catalytic system. acs.orgnih.govnih.gov

Table of Substrate Scope for Gold-Catalyzed Vinylation of 1,2-dimethyldisulfane

Vinyl Iodide Substrate Product Yield (%)
(E)-β-iodostyrene (E)-(methylthio)styrene 85
(E)-4-methyl-β-iodostyrene (E)-methyl(4-methylstyryl)sulfane 82
(E)-4-methoxy-β-iodostyrene (E)-methyl(4-methoxystyryl)sulfane 78
(E)-4-tert-butyl-β-iodostyrene (E)-methyl(4-tert-butylstyryl)sulfane 88
(E)-1-iodo-2-phenylprop-1-ene (E)-methyl(2-phenylprop-1-en-1-yl)sulfane 75

(Data sourced from Organic Letters) acs.org

Reductive Vinylation Approaches for Vinyl Sulfide Precursors

While various methods exist for the synthesis of vinyl sulfides, including copper-catalyzed S-vinylation of thiols and the addition of thiols to alkynes, specific "reductive vinylation" approaches are less commonly described under this exact terminology. nih.govorganic-chemistry.org However, synthetic strategies that achieve the formation of a vinyl sulfide from precursors via processes that can be considered vinylations are prevalent.

One such approach is the transition-metal-free, sodium iodide-mediated reaction of alcohols with sulfinic acids. nih.gov In this process, the alcohol first undergoes an elimination reaction to form an alkene in situ. Concurrently, the sulfinic acid is converted to a disulfide, which then forms a sulfenyl iodide. This sulfenyl iodide is attacked by the alkene, and a subsequent elimination of HI affords the vinyl sulfide. nih.gov This sequence, while not a direct reductive process, represents a vinylation strategy that constructs the vinyl sulfide from non-vinyl precursors.

Other methods for vinyl sulfide synthesis include:

Hydrothiolation of alkynes : This involves the addition of a thiol across a triple bond, which can be catalyzed by various metals. rsc.org

Cross-coupling reactions : Palladium and copper complexes are widely used to catalyze the coupling of vinyl halides or triflates with thiols. organic-chemistry.orgorganic-chemistry.org

Metal-free vinylation : Reagents like vinylbenziodoxolones (VBX) can vinylate thiols under mild, metal-free conditions with excellent stereoselectivity. nih.gov

These methods provide a toolbox for the synthesis of vinyl sulfides, which are valuable precursors and intermediates in organic synthesis. nih.govorgsyn.org

Reaction Mechanisms and Chemical Transformations of Vinyl Disulfides

Photochemical Reactivity and Radical Processes

The photochemical behavior of vinyl disulfides is central to their utility in synthesis. Exposure to light, particularly UV irradiation, initiates the homolytic cleavage of the relatively weak sulfur-sulfur bond, leading to the formation of highly reactive thiyl radical intermediates. These radicals are pivotal in a range of subsequent chemical events.

The generation of thiyl radicals (RS•) from disulfides (RS-SR) is a facile process initiated by photolysis or thermolysis. The sulfur-sulfur bond is susceptible to homolytic cleavage upon irradiation with UV light, typically in the 300–350 nm range, yielding two thiyl radical intermediates. acs.org These radicals can also be produced through hydrogen atom abstraction from thiols using a radical initiator or via one-electron reduction of the disulfide bond. nih.govprinceton.eduwikipedia.org

Once formed, thiyl radicals are versatile reactive species. nih.gov Their primary reactions include:

Recombination : Two thiyl radicals can recombine to reform the disulfide bond, a rapid and often reversible process. nih.govwikipedia.org

Addition to Unsaturated Bonds : Thiyl radicals readily add across carbon-carbon double bonds (thiol-ene reaction) and triple bonds (thiol-yne reaction), a key step in many polymerization and functionalization reactions. wikipedia.orgmdpi.com

Hydrogen Atom Transfer (HAT) : They can abstract hydrogen atoms from suitable donors, a process that is often reversible and central to their role as HAT catalysts. nih.govnih.gov

Homolytic Substitution (SH2) : A thiyl radical can attack a disulfide bond, leading to the displacement of another thiyl radical in an exchange reaction. nih.gov

The reactivity of these radicals underpins the diverse chemical transformations discussed in the subsequent sections.

The disulfide-yne reaction is a photochemical process where a disulfide adds across a carbon-carbon triple bond (an alkyne) to form a vicinal-disulfanyl alkene, a type of vinyl dithioether. acs.orgnih.govrsc.org This transformation proceeds via a radical chain mechanism initiated by the photolytic generation of thiyl radicals.

The established mechanism involves the following key steps acs.orgnih.gov:

Initiation : Photoirradiation of a disulfide compound (R-S-S-R) causes homolytic cleavage of the S-S bond, generating two thiyl radicals (R-S•).

Propagation Step 1 : The thiyl radical adds to the C≡C bond of an alkyne. This addition forms a highly reactive vinyl radical intermediate.

Propagation Step 2 : The vinyl radical intermediate abstracts a sulfur atom from another molecule of the disulfide starting material. This step yields the final vinyl dithioether product and regenerates a thiyl radical, which can then continue the chain reaction.

This process results in the formation of both E and Z isomers of the vinyl dithioether product. acs.org The disulfide-yne reaction is distinct from the more common thiol-yne reaction, which involves a thiol (R-S-H) instead of a disulfide and proceeds through a hydrogen abstraction step by the vinyl radical. nih.gov

StepDescriptionReactantsIntermediates/Products
Initiation Homolytic cleavage of the disulfide bond under UV irradiation.Disulfide (RSSR)Two Thiyl Radicals (2 RS•)
Propagation I Addition of a thiyl radical to the alkyne triple bond.Thiyl Radical (RS•), Alkyne (R'C≡CR')Vinyl Radical Intermediate
Propagation II Reaction of the vinyl radical with a disulfide molecule.Vinyl Radical, Disulfide (RSSR)Vinyl Dithioether Product + Thiyl Radical (RS•)

Unlike the stable products typically formed in thiol-yne chemistry, the vinyl dithioether structures generated from the disulfide-yne reaction exhibit unique and dynamic reactivity. nih.govrsc.orgrsc.org These structures can participate in further photoinduced exchange reactions with either thiols or other disulfides. This reactivity stems from the ability of a thiyl radical (generated from either a thiol or a disulfide under UV light) to add to the double bond of the vinyl dithioether.

Reaction with Thiols : When a vinyl dithioether reacts with a thiol under UV irradiation, an exchange occurs, leading to a new vinyl dithioether product where one of the original thioether groups has been replaced by the group from the added thiol.

Reaction with Disulfides : Similarly, reaction with a different disulfide leads to an exchange, incorporating one of the sulfur moieties from the new disulfide into the vinyl dithioether structure.

This dynamic behavior allows for the post-functionalization and modification of surfaces or molecules prepared using the disulfide-yne reaction, offering a flexibility that is absent in traditional thiol-yne systems. nih.govrsc.orgrsc.org The exchange can be reversible, allowing for dynamic covalent systems, or can be driven towards an irreversible outcome depending on the reaction conditions and the nature of the reactants. ecust.edu.cnnih.govnih.gov

Beyond direct participation in reactions, disulfides are versatile catalysts in a range of photoreactions. nih.govresearchgate.net Their catalytic activity is rooted in the efficient photochemical generation of thiyl radicals, which can then mediate or catalyze transformations without being consumed.

As Photocatalysts : Organic disulfides can act as primary photocatalysts. Upon absorbing light, they generate thiyl radicals that can initiate radical reactions, such as the diboration of terminal alkynes or the hydrodifluoroacetamidation of alkenes. nih.gov

As Hydrogen Atom Transfer (HAT) Catalysts : In photoredox catalysis, thiyl radicals are excellent HAT agents. nih.govresearchgate.net They can be generated from a disulfide and then participate in a catalytic cycle by abstracting a hydrogen atom from a substrate to generate a carbon-centered radical. This radical can undergo further reaction, and the resulting thiol can be re-oxidized back to the disulfide to complete the cycle. This strategy is employed in reactions like the direct allylic C(sp3)–H thiolation. acs.org

This catalytic versatility makes disulfides an economical, mild, and chemoselective class of radical catalysts for various organic photoreactions. nih.govresearchgate.net

Cycloaddition Reactions Involving Vinyl Disulfides

Vinyl disulfides, particularly those that are unsymmetrical and functionalized, can serve as valuable building blocks in cycloaddition reactions. Their electronic properties allow them to act as dienophiles in specific types of Diels-Alder reactions, leading to the synthesis of complex heterocyclic structures.

The inverse electron-demand Diels-Alder (IEDDA or DAINV) reaction is a cycloaddition between an electron-rich dienophile and an electron-poor diene. wikipedia.org This is the opposite of a standard Diels-Alder reaction, where an electron-rich diene reacts with an electron-poor dienophile. Vinyl disulfides, possessing electron-donating sulfur atoms adjacent to the double bond, can function as effective electron-rich dienophiles in these reactions. nih.govmdpi.comnih.gov

A notable application is the reaction of functionalized unsymmetrical vinyl disulfides with transient o-iminothioquinones. nih.govmdpi.com The o-iminothioquinone, which is electron-poor, acts as the heterodienic partner. The [4+2] cycloaddition between the vinyl disulfide (the dienophile) and the o-iminothioquinone (the diene) proceeds to form benzo[b] acs.orgnih.govthiazine derivatives, which are valuable heterocyclic systems in medicinal chemistry. nih.govmdpi.com This method allows for the synthesis of these complex scaffolds with a disulfide functionality already incorporated. The reaction tolerates a variety of functional groups on the this compound, including esters, carboxylic acids, and protected amines. nih.govmdpi.comnih.gov

Summary of IEDDA Reaction with Vinyl Disulfides
ComponentRoleElectronic NatureExample
This compoundDienophileElectron-RichFunctionalized Unsymmetrical Vinyl Disulfides
o-IminothioquinoneDieneElectron-PoorTransiently generated from 2-N-sulfonylthiophthalimides
ProductCycloadductN/ABenzo[b] acs.orgnih.govthiazine Disulfanyl Derivatives

Product Derivatization: Benzo[b]nih.govrsc.orgthiazine Disulfanyl Derivatives

One notable application of vinyl disulfides is in the synthesis of benzo[b] nih.govrsc.orgthiazine derivatives. nih.gov These heterocyclic systems are of significant interest in medicinal chemistry. nih.gov The synthesis is achieved through an inverse electron-demand hetero-Diels-Alder reaction. nih.govresearchgate.net In this process, transient o-iminothioquinone is generated from 2-N-sulfonylthiophthalimides and reacts with vinyl disulfides. nih.govresearchgate.net This [4+2] cycloaddition yields benzo[b] nih.govrsc.orgthiazine disulfanyl derivatives. nih.govresearchgate.net

The reaction is typically carried out by refluxing a solution of 2-N-sulfonylthiophthalimides, this compound, and triethylamine in a solvent like dry chloroform under a nitrogen atmosphere for several hours. nih.gov While the reaction conditions have not been fully optimized, this method has successfully produced the desired derivatives in moderate yields, ranging from 25–50%. nih.gov The unreacted vinyl disulfides can be recovered, suggesting that modifying the reaction time or using a higher-boiling solvent could improve the yield. nih.gov

Synthesis of Benzo[b] nih.govrsc.orgthiazine Disulfanyl Derivatives. nih.gov
EntryStarting this compoundStarting 2-N-sulfonylthiophthalimideProductYield (%)
1This compound 2a5a7a40
2This compound 2c5a7c35
3This compound 2m5b7m50
4This compound 2n5c7n25
5This compound 2r5a7r45

Disulfide-Catalyzed [4+2] Cycloaddition Processes

Vinyl disulfides can act as dienophiles in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In the synthesis of benzo[b] nih.govrsc.orgthiazine derivatives, the this compound reacts with a transient o-iminothioquinone, which serves as the diene. nih.govresearchgate.net This specific transformation is categorized as an inverse electron-demand hetero-Diels-Alder reaction, where the electron-poor diene reacts with the electron-rich dienophile (the this compound). nih.govresearchgate.net This reactivity highlights the synthetic potential of vinyl disulfides in forming complex heterocyclic structures. nih.gov

Thio-Claisen Rearrangements of Allyl Vinyl Sulfides

The thio-Claisen rearrangement is the sulfur analog of the Claisen rearrangement, a well-studied tandfonline.comtandfonline.com-sigmatropic rearrangement in organic chemistry. tandfonline.comwikipedia.org This thermal rearrangement involves the conversion of allyl vinyl sulfides into γ,δ-unsaturated thiocarbonyl compounds. tandfonline.com The reaction proceeds through a concerted, pericyclic mechanism involving a cyclic transition state. wikipedia.org182.160.97

Mechanistic Proposals: Pericyclic vs. Ionic Pathways

The mechanism of the thio-Claisen rearrangement is generally considered to be a concerted pericyclic process. tandfonline.com182.160.97 This is supported by the Woodward-Hoffmann rules, which predict a suprafacial, stereospecific pathway. wikipedia.org The reaction proceeds through a highly ordered, cyclic transition state and is intramolecular. wikipedia.org Crossover experiments have ruled out the possibility of an intermolecular reaction mechanism. wikipedia.org

However, the possibility of ionic pathways has also been considered. Theoretical studies have investigated synchronous concerted, asynchronous stepwise via a bis-allyl-like transition state, and asynchronous stepwise via a 1-4-diyl-like transition state as potential mechanisms. tandfonline.com For the thio-Claisen rearrangement of allyl vinyl sulfide, computational studies suggest that the reaction is exergonic (exothermic) with a lower activation barrier compared to the rearrangement of allyl phenyl sulfide, which is endergonic (endothermic) due to the loss of aromaticity in the benzene ring. tandfonline.com

tandfonline.comtandfonline.com-Sigmatropic Rearrangements

The thio-Claisen rearrangement is a classic example of a tandfonline.comtandfonline.com-sigmatropic rearrangement. tandfonline.commychemblog.com This classification is based on the numbering of the atoms involved in the bond-breaking and bond-forming processes. A sigma bond migrates across a conjugated system to a new location. tandfonline.com In the case of allyl vinyl sulfide, the carbon-sulfur bond breaks, and a new carbon-carbon bond forms, resulting in a γ,δ-unsaturated thiocarbonyl compound. tandfonline.com The reaction preferably proceeds through a chair-like transition state, which generally leads to high optical purity in the products when starting with chiral, enantiomerically enriched materials. organic-chemistry.org A boat-like transition state is also possible but can lead to side products. organic-chemistry.org

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a crucial reaction in biochemistry, particularly in protein folding and stability, and it also plays a role in the chemistry of vinyl disulfides. nih.govlibretexts.org This reaction involves the interchange of disulfide bonds and free thiol groups. libretexts.org The process is a series of SN2-like displacement events where sulfur atoms act as the nucleophile, electrophile, and leaving group. libretexts.org

In the context of proteins, thiol-disulfide exchange is catalyzed by enzymes like protein disulfide isomerase (PDI). nih.gov This enzyme can oxidize thiol groups to form disulfide bonds or reduce incorrectly formed disulfide bonds to allow for proper protein folding. nih.gov The cellular redox environment, largely maintained by the high concentration of reduced glutathione (GSH), influences whether proteins exist with free thiols or disulfide bonds. libretexts.org

Radical Polymerization Mechanisms Influenced by Disulfide Derivatives

Disulfide derivatives can influence radical polymerization processes. For instance, lipoamide, a cyclic disulfide, has been shown to copolymerize with various vinyl monomers in the presence of a radical initiator. researchgate.net The polymerization is thought to proceed via a chain-transfer-type mechanism where the propagating vinyl polymer radical attacks the S-S bond of the disulfide. researchgate.net

Biological and Biomedical Research Involving Vinyl Disulfides

Natural Occurrence and Biosynthesis of Vinyl Disulfide Structures

While the this compound functional group is relatively rare in nature, its presence is a key feature of some potent biologically active compounds. nih.gov The most prominent examples are derived from the chemical transformation of compounds found in plants of the Allium genus, such as garlic.

Ajoene is a well-studied organosulfur compound that naturally derives from garlic (Allium sativum). wikipedia.orgnih.gov Its name is derived from "ajo," the Spanish word for garlic. wikipedia.org Structurally, ajoene is a this compound that also contains a sulfoxide group, and it exists as a mixture of E- and Z-isomers. nih.govnih.gov

The biosynthesis of ajoene is a fascinating enzymatic and chemical cascade that occurs when garlic cloves are damaged, for instance, by crushing or chopping. oup.comyumda.com The process begins with the stable precursor compound, alliin (S-allylcystein-S-oxide), which is stored separately from the enzyme alliinase within the garlic cell. oup.comresearchgate.net When the tissue is disrupted, alliinase is released and cleaves alliin into allicin. oup.com Allicin, the compound responsible for the characteristic pungent smell of fresh garlic, is highly unstable and rapidly transforms into a variety of other sulfur-containing compounds. oup.comyumda.com Through a self-condensation reaction of allicin, the more stable, oil-soluble this compound, ajoene, is formed. nih.govoup.com

The definitive structure of naturally occurring vinyl disulfides like ajoene was determined through rigorous chemical analysis. The structure of ajoene was first correctly established in 1984, correcting a previously published, incorrect structure. nih.govwikipedia.org The elucidation process relied on a combination of modern spectroscopic techniques.

These methods typically involve:

Spectroscopic Analysis : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental in piecing together the molecular structure. oup.comresearchgate.net

Chromatography : High-Performance Liquid Chromatography (HPLC) is often used to isolate and purify the individual compounds, such as the specific Z- and E-isomers of ajoene, from the complex mixture of garlic extract. oup.comcanterbury.ac.nz

This combination of separation and analytical methods allows researchers to determine the precise connectivity of atoms and the stereochemistry of the molecule, which is crucial for understanding its biological activity. oup.comcanterbury.ac.nz

Biomedical Activities of this compound Compounds and Analogues

Ajoene and its related this compound analogues have been the subject of significant biomedical research due to their wide range of biological activities. The reactivity of the this compound moiety is considered central to these effects. wiley.com

Ajoene has demonstrated broad-spectrum antimicrobial activity, inhibiting the growth of various Gram-positive and Gram-negative bacteria, as well as yeasts. nih.govnih.gov The disulfide bond within the ajoene structure is believed to be essential for its antimicrobial action. nih.govasm.org Research has shown that Z-ajoene often has slightly greater activity than E-ajoene. spandidos-publications.com Its efficacy is particularly notable against Gram-positive bacteria and yeasts at low concentrations. asm.org

Table 1: Minimum Inhibitory Concentrations (MIC) of Ajoene Against Various Microorganisms

Microorganism Type MIC (µg/mL) Reference
Bacillus cereus Gram-positive Bacteria 5 nih.gov
Bacillus subtilis Gram-positive Bacteria 5 nih.gov
Staphylococcus aureus Gram-positive Bacteria <20 nih.gov
Mycobacterium smegmatis Gram-positive Bacteria 5 nih.gov
Lactobacillus plantarum Gram-positive Bacteria <20 nih.gov
Escherichia coli Gram-negative Bacteria 100-160 nih.gov
Klebsiella pneumoniae Gram-negative Bacteria 100-160 nih.gov
Candida albicans Yeast <20 asm.orgspandidos-publications.com
Saccharomyces cerevisiae Yeast <20 nih.gov

This table is interactive. You can sort the columns by clicking on the headers.

The anticancer potential of vinyl disulfides, particularly Z-ajoene, has been extensively studied. It exhibits cytotoxic effects against a range of human cancer cell lines, often showing greater potency against neoplastic cells compared to non-neoplastic ones. oup.com Structure-activity studies indicate that the Z-isomer is moderately more active than the E-isomer in inhibiting tumor cell growth. nih.govresearchgate.net

The mechanisms behind ajoene's cytotoxicity are multifaceted and include:

Induction of Apoptosis : Ajoene is thought to trigger programmed cell death (apoptosis) in cancer cells through the activation of the mitochondrial-dependent caspase cascade. nih.govresearchgate.net

Microtubule Disruption : Z-ajoene has been shown to inhibit tumor cell growth by interacting with the microtubule cytoskeleton, a critical component for cell division and structure. wikipedia.orgoup.com

Telomerase Inhibition : Some research suggests that Z-ajoene can reduce the levels of mRNA associated with telomerase, an enzyme crucial for the immortal phenotype of many cancer cells. pensoft.net

Table 2: In Vitro Cytotoxicity (IC₅₀) of Z-Ajoene on Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM) Reference
HL-60 Promyelocytic Leukemia 5.2 oup.com
U937 Histiocytic Lymphoma 7.5 oup.com
K562 Chronic Myelogenous Leukemia 15.3 oup.com
BJA-B Burkitt Lymphoma 10.2 oup.com

This table is interactive. You can sort the columns by clicking on the headers.

A primary molecular mechanism underlying the bioactivity of vinyl disulfides like ajoene and its precursors is the S-thioallylation of proteins. researchgate.netnih.gov This process involves a thiol-disulfide exchange reaction where the disulfide bond of the compound reacts with the thiol group of a cysteine residue on a protein. researchgate.net This modification adds an allylthiol group to the protein, a process termed S-thioallylation. nih.gov

This covalent modification can alter the protein's structure and function, leading to the observed biological effects. nih.govnih.gov Research on allicin and related polysulfanes in Bacillus subtilis has shown that this process is widespread, affecting numerous proteins crucial for cellular function. nih.gov The targets of S-thioallylation include:

Enzymes : Key enzymes involved in amino acid and nucleotide biosynthesis can be modified, disrupting metabolism. nih.govnih.gov

Translation Factors : Proteins essential for protein synthesis (e.g., EF-Tu, EF-Ts) are major targets. nih.gov

Redox-sensitive Regulators : Proteins that regulate the cell's response to oxidative stress are also modified, leading to a broader stress response. nih.govnih.gov

This ability to covalently modify critical proteins through S-thioallylation is a key factor in the antimicrobial and cytotoxic activities of this compound-containing compounds. researchgate.netnih.gov

Table of Mentioned Compounds

Compound Name
This compound
Ajoene
E-Ajoene
Z-Ajoene
Alliin
Allicin
S-allylcysteine
Diallyl disulfide
Diallyl trisulfide

Design of Disulfide Bond Mimetics in Peptides (e.g., Thanatin Analogues)

The inherent chemical lability of disulfide bonds can limit the therapeutic potential of peptides. This has led to research into more stable chemical linkages that can mimic the structural role of a disulfide bridge. One such mimetic is the vinyl sulfide bridge, which has been explored in the context of antimicrobial peptides like Thanatin. nih.govfrontiersin.orgnih.gov

Thanatin is a 21-amino acid β-hairpin peptide, originally isolated from the spined soldier bug, Podisus maculiventris. mdpi.com It exhibits broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria, by targeting the lipopolysaccharide (LPS) transport system. nih.govfrontiersin.orgmdpi.com Its structure and activity are critically dependent on a single disulfide bond between Cys11 and Cys18, which constrains it into a β-hairpin conformation. mdpi.commdpi.com However, the susceptibility of this disulfide bond to reduction in biological environments can inactivate the peptide.

To address this instability, researchers have synthesized analogues of Thanatin where the disulfide bond is replaced by a more robust vinyl sulfide bridge. nih.govfrontiersin.org Studies have shown that this substitution is a viable strategy, as the resulting vinyl sulfide analogues can retain a similar secondary structure to the native peptide. nih.govfrontiersin.org

Research into Thanatin analogues has revealed key insights:

Structural Integrity : Four different Thanatin analogues with a vinyl sulfide bridge were successfully prepared, all of which maintained a β-hairpin secondary structure similar to the original peptide. nih.govfrontiersin.org

Antimicrobial Activity : While the disulfide bond is considered crucial for the potent antibacterial activity of Thanatin, replacing it with a vinyl sulfide bond was shown to restore antimicrobial activity in some analogues. mdpi.com Two of the four vinyl sulfide analogues retained significant potency and selectivity against E. coli. nih.govfrontiersin.org

Synergistic Effects : A key finding was that the lead vinyl sulfide analogue maintained the ability to act synergistically with polymyxin B, an FDA-approved antibiotic. nih.govfrontiersin.org This synergy is promising for the development of narrow-spectrum antimicrobial therapies that could reduce the likelihood of resistance. nih.govfrontiersin.orgnih.gov

The use of a vinyl sulfide bridge serves as a promising strategy to replace chemically labile disulfide bonds in peptide-based drug design. nih.govnih.gov This approach offers the potential to create more stable and effective therapeutic agents. nih.gov

Peptide Key Structural Feature Reported Activity Reference
Thanatinβ-hairpin with one disulfide bondBroad-spectrum antimicrobial activity, targets LPS transport. nih.govfrontiersin.orgmdpi.com nih.govfrontiersin.orgmdpi.com
Thanatin Analoguesβ-hairpin with vinyl sulfide bridgeRetained similar secondary structure; some analogues showed potent and selective activity against E. coli and synergy with polymyxin B. nih.govfrontiersin.org nih.govfrontiersin.org
VF16QKDisulfide-bonded Thanatin analoguePotent antibacterial activity. mdpi.com mdpi.com
VF16QKserCys to Ser substituted variant (no disulfide)Largely inactive, though able to permeabilize the LPS-outer membrane. mdpi.com mdpi.com

Role in Cellular Redox Balance (General Disulfides Context)

Disulfide bonds are covalent linkages between the thiol groups of two cysteine residues. monash.edu While their role in stabilizing the structures of extracellular proteins is well-established, they are also deeply involved in the dynamic regulation of cellular redox balance. researchgate.netnih.gov The cellular environment is a complex and tightly controlled redox system, and the formation and breakage of disulfide bonds are key mechanisms in responding to changes in this environment. nih.govacs.org

The interconversion between the reduced thiol state (R-SH) and the oxidized disulfide state (R-S-S-R) is a fundamental redox reaction. libretexts.org Inside the cell, the environment is generally kept in a reduced state, largely due to a high concentration of reduced glutathione (GSH), a major cellular antioxidant. libretexts.org This means that intracellular proteins are typically maintained with their cysteine residues in the free thiol form. libretexts.org

However, under conditions of oxidative stress, when reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) accumulate, this balance can shift. nih.gov ROS can oxidize cysteine thiols, leading to the formation of disulfide bonds. acs.org This process can be a part of a protective response or a signaling cascade. researchgate.netnih.gov

Key aspects of the role of disulfides in redox balance include:

Redox Sensing and Signaling : Some proteins act as redox sensors, using the reversible formation of disulfide bonds to regulate their own activity or to transduce signals. nih.gov The formation of a disulfide bond can induce a conformational change in a protein, altering its function, localization, or interaction with other molecules. researchgate.netnih.gov This ROS-mediated signaling is involved in fundamental cellular processes like growth and differentiation. nih.gov

Enzymatic Regulation : The activity of many enzymes is modulated by the redox state of their cysteine residues. researchgate.net For instance, 2-Cys peroxiredoxins are enzymes that detoxify peroxides through a mechanism involving reversible disulfide bond formation. nih.gov

Protein Folding and Stability : In the more oxidizing environment of the endoplasmic reticulum, the formation of structural disulfide bonds is crucial for the correct folding and stability of many secreted and membrane-bound proteins. researchgate.netnih.gov This process is catalyzed and managed by enzymes like protein disulfide isomerase (PDI). researchgate.netnih.gov

Thiol-Disulfide Exchange : The formation and reduction of disulfide bonds are often mediated by thiol-disulfide exchange reactions. libretexts.org In these reactions, a thiol group attacks a disulfide bond, forming a new mixed disulfide intermediate. acs.org This process is central to how reductases like thioredoxin and glutaredoxin, along with glutathione, regulate the redox state of cellular proteins. researchgate.netnih.gov

Advanced Analytical and Spectroscopic Characterization of Vinyl Disulfides

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) has become an indispensable tool for the analysis of disulfide-containing molecules. nih.govcreative-proteomics.com Its high sensitivity and accuracy allow for definitive molecular weight determination and structural elucidation through fragmentation analysis. rapidnovor.com When coupled with liquid chromatography (LC), it provides a powerful method for separating complex mixtures prior to detection. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary technique for mapping disulfide bonds. nih.govsciex.com The general strategy involves comparing the chromatographic profiles and mass spectra of a sample under non-reducing and reducing conditions. nih.govsciex.com Peptides or molecules containing a disulfide bond will have a specific mass and retention time in the non-reduced state. After reduction of the disulfide bond, the resulting free thiols are often alkylated to prevent re-formation, and the now-separate chains will elute at different times and show different molecular weights. nih.gov The disappearance of the original species and the appearance of the new, reduced-and-alkylated species confirms the original presence of a disulfide bond. nih.gov

Tandem mass spectrometry (MS/MS) provides further confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. Different fragmentation techniques can be employed:

Collision-Induced Dissociation (CID): This high-energy method typically cleaves the peptide backbone but leaves the disulfide bond intact. nih.gov

Electron Transfer Dissociation (ETD): ETD is particularly useful as it preferentially cleaves the S-S bond while preserving the backbone of the molecule, providing direct evidence of the disulfide linkage. nih.govthermofisher.comnih.gov This is highly advantageous for unambiguously assigning disulfide connectivity. nih.gov

Higher-Energy C-trap Dissociation (HCD): Similar to CID, HCD is a high-energy fragmentation method. nih.gov

The combination of these methods allows for the unequivocal identification of disulfide-linked species within a sample. nih.govthermofisher.com

Table 1: Comparison of MS/MS Fragmentation Techniques for Disulfide Analysis

Fragmentation Method Primary Cleavage Site Advantage for Disulfide Analysis
Collision-Induced Dissociation (CID) Peptide/Molecular Backbone Keeps disulfide bond intact, allowing for identification of linked fragments. nih.gov
Electron Transfer Dissociation (ETD) Disulfide (S-S) Bond Preferentially cleaves the disulfide bond, directly confirming the linkage. nih.govthermofisher.comnih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental and isotopic composition of a molecule with extremely high precision. measurlabs.com HRMS instruments can measure mass to within 0.001 atomic mass units, which allows for the calculation of an exact molecular formula. researchgate.netresearchgate.net This capability is invaluable in mechanistic studies involving vinyl disulfides.

In studying chemical reactions, HRMS can be used to:

Identify Unknowns: Accurately determine the elemental composition of reactants, intermediates, and final products. researchgate.net

Elucidate Reaction Pathways: By identifying transient intermediates and side products, HRMS provides critical data to map the step-by-step mechanism of a reaction.

Confirm Product Structure: The high accuracy of HRMS provides a high degree of confidence in the assigned structure of a synthesized vinyl disulfide-containing compound. measurlabs.com

For example, in a reaction forming dithis compound, HRMS could distinguish the product from other potential compounds with the same nominal mass but different elemental formulas.

Table 2: Example HRMS Data for Mechanistic Analysis

Compound Name Molecular Formula Calculated Exact Mass (Da) Observed Mass (Da) Mass Error (ppm)
Allyl Mercaptan (Reactant) C₃H₆S 74.01934 74.01931 -0.4
Dithis compound (Product) C₄H₆S₂ 118.99109 118.99112 +0.25

Vibrational and Electronic Spectroscopy

Spectroscopic techniques that probe the vibrational and electronic energy levels of molecules are essential for structural analysis and reaction monitoring. FTIR, UV-Vis, and XPS each provide unique insights into the chemical nature of vinyl disulfides.

Fourier Transform Infrared (FTIR) spectroscopy is a well-established technique for identifying functional groups within a molecule. nih.gov It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. surfacesciencewestern.com FTIR is non-destructive and can provide a detailed fingerprint of a compound's structure. nih.gov

For a this compound, FTIR is used to confirm the presence of its key structural components:

Vinyl Group: Characterized by C=C stretching and =C-H stretching and bending vibrations.

Disulfide Bond: The S-S stretch is typically weak in the infrared spectrum but can sometimes be observed. Raman spectroscopy is often more sensitive to the non-polar S-S bond. surfacesciencewestern.com

Carbon-Sulfur Bond: The C-S stretch provides additional evidence for the structure.

By analyzing the specific frequencies of absorbed radiation, a detailed structural assessment can be made.

Table 3: Characteristic FTIR Absorption Bands for this compound Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Alkene (=C-H) Stretch 3100 - 3000 Medium
Alkene (C=C) Stretch 1680 - 1620 Variable-Weak
Carbon-Sulfur (C-S) Stretch 800 - 600 Medium

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. thermofisher.com According to the Beer-Lambert law, the absorbance of light is directly proportional to the concentration of the absorbing species, making UV-Vis an excellent tool for quantitative analysis and reaction monitoring. thermofisher.comspectroscopyonline.com

Both the vinyl (C=C) and disulfide (S-S) groups are chromophores that absorb light in the UV region. This allows UV-Vis spectroscopy to be used to monitor reactions involving vinyl disulfides in real time. researchgate.net For example, during a polymerization reaction of a this compound monomer, the consumption of the vinyl group can be tracked by the decrease in absorbance at its characteristic maximum wavelength (λmax). mdpi.com This provides valuable data for understanding reaction kinetics, including the order of the reaction and the rate constant. spectroscopyonline.com

Table 4: Typical UV Absorption Maxima for Relevant Chromophores

Chromophore Electronic Transition Approximate λmax (nm)
C=C (Alkene) π → π* ~170 - 190
C-S (Thioether) n → σ* ~210

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical state of the top 1-10 nanometers of a material's surface. phi.combrighton-science.comcarleton.eduazooptics.com The technique works by irradiating a surface with X-rays, causing the emission of core-level electrons. brighton-science.comstinstruments.com The binding energy of these emitted electrons is measured, which is characteristic of the element and its chemical (oxidation) state. phi.combrighton-science.com

XPS is particularly useful for analyzing vinyl disulfides when they are part of a thin film, coating, or polymer surface. It can provide crucial information on:

Elemental Composition: Quantifying the amount of carbon, sulfur, and other elements present on the surface. carleton.edu

Chemical State of Sulfur: XPS can distinguish between different sulfur oxidation states. This allows for the clear identification of the disulfide (-S-S-) linkage and can differentiate it from thiol (-SH) groups or oxidized sulfur species like sulfones (-SO₂-).

Surface Contamination: The technique can readily detect any unintended contaminants on the material surface. carleton.edu

This level of detail is critical for applications where surface chemistry dictates performance, such as in adhesion or biocompatibility. brighton-science.com

Table 5: Typical Binding Energies in XPS for Sulfur and Carbon

Element Orbital Chemical State Approximate Binding Energy (eV)
S 2p Disulfide/Thiol (C-S-S-C / C-S-H) 163.5 - 165.0
S 2p Sulfone (R-SO₂-R) 167.5 - 169.0
C 1s C-C / C-H ~284.8
C 1s C-S ~285.5

Spectroscopic Ellipsometry (SE) for Optical Properties of Thin Films

Spectroscopic ellipsometry (SE) is a non-destructive optical technique highly suited for the characterization of thin films, including those composed of or containing this compound moieties. By measuring the change in the polarization state of light upon reflection from a sample surface, SE can accurately determine a range of properties. mdpi.com For a thin film of a this compound-containing polymer, for instance, SE provides critical data on film thickness, refractive index (n), and extinction coefficient (k) across a wide spectral range. mdpi.comaip.orgresearchgate.net

The analysis of SE data involves fitting the experimental measurements (Ψ and Δ) to a suitable optical model. aip.orgresearchgate.net For organic thin films, models such as the Cauchy or Lorentz oscillator models are often employed to describe the material's dielectric function. mdpi.com This analytical process yields valuable insights into the material's electronic structure and absorption characteristics. While specific studies on this compound thin films are not extensively documented, the principles derived from the analysis of other organosulfur and organic polymer thin films are directly applicable. dtic.milntis.gov For example, the study of molybdenum disulfide (MoS₂) thin films using SE has successfully determined their optical constants and thickness, demonstrating the technique's capability for materials with disulfide bonds. aip.orgresearchgate.net

Table 1: Key Parameters Obtainable from Spectroscopic Ellipsometry of a Hypothetical this compound Thin Film

ParameterDescriptionTypical Information Yielded
Film ThicknessThe vertical dimension of the deposited thin film.Crucial for device fabrication and quality control. Precision can be on the angstrom scale. mdpi.com
Refractive Index (n)The real part of the complex refractive index, related to the phase velocity of light in the material.Indicates material density and electronic polarizability.
Extinction Coefficient (k)The imaginary part of the complex refractive index, related to the absorption of light by the material.Provides information about the material's bandgap and absorption spectrum.
Optical Band GapThe minimum energy required to excite an electron from the valence band to the conduction band.Determined from the spectral dependence of the extinction coefficient.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including vinyl disulfides. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous determination of the molecule's connectivity.

In the ¹H NMR spectrum of a simple this compound, such as dithis compound (CH₂=CH-S-S-CH=CH₂), the vinylic protons are expected to resonate in the range of 5.0-7.0 ppm. The exact chemical shifts and coupling constants would be influenced by the electronegativity of the disulfide bond and the geometric arrangement (cis/trans) of the substituents.

¹³C NMR spectroscopy is particularly powerful for identifying the presence and nature of the disulfide bond. It has been demonstrated in studies of cysteine-containing peptides and proteins that the chemical shift of the carbon atom beta to the sulfur (Cβ) is highly sensitive to the oxidation state of the sulfur. researchgate.netnih.govresearchgate.net Upon formation of a disulfide bond, the Cβ resonance experiences a significant downfield shift (to ~40-45 ppm) compared to its position in a reduced thiol (~30 ppm). researchgate.net A similar effect would be expected for the vinyl carbons in this compound. The carbon atom directly attached to the disulfide linkage would exhibit a characteristic chemical shift indicative of this functionality.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Dithis compound

NucleusAtom PositionPredicted Chemical Shift (ppm)Notes
¹H=CH₂ (geminal)~5.0 - 5.5The two geminal protons would be diastereotopic and show distinct signals with a small geminal coupling constant.
¹H-CH= (vinylic)~6.0 - 6.5This proton would be split by the two geminal protons, resulting in a doublet of doublets. The coupling constants would be characteristic of cis and trans relationships.
¹³C=CH₂~115 - 125The chemical shift is typical for a terminal vinylic carbon.
¹³C-CH=S-~130 - 140This carbon, being directly attached to the electronegative sulfur atom of the disulfide, would be deshielded and shifted downfield compared to the terminal vinyl carbon. This shift is diagnostic of the this compound moiety.

Computational and Algorithmic Approaches

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of molecules like this compound. These computational methods can predict various molecular properties, including stable conformations, rotational barriers, and vibrational frequencies.

Identify Stable Conformers: By rotating the bonds around the S-S and C-S linkages, a potential energy surface can be generated, revealing the lowest energy (most stable) conformations.

Determine Rotational Barriers: The calculations can quantify the energy required to rotate around the disulfide bond, providing insight into the molecule's flexibility.

Predict Spectroscopic Properties: Theoretical NMR chemical shifts and vibrational frequencies can be calculated and compared with experimental data to confirm the proposed structure and conformational assignments.

The correct assignment of disulfide bonds is critical for understanding the three-dimensional structure and function of proteins. nih.govnih.gov Given the combinatorial complexity of possible disulfide linkages in proteins with multiple cysteine residues, computational algorithms are essential for interpreting experimental data, primarily from mass spectrometry (MS). nih.govthermofisher.com

Modern approaches combine enzymatic digestion of the protein under non-reducing conditions with advanced mass spectrometry techniques, such as Electron Transfer Dissociation (ETD) or Electron-Activated Dissociation (EAD). nih.govsciex.comnih.gov These fragmentation methods can cleave the disulfide bonds while leaving the peptide backbones largely intact, or vice-versa, providing information about which cysteine residues were linked. nih.govnih.gov

Several dedicated algorithms have been developed to automate the analysis of the complex MS/MS data generated in these experiments:

SlinkS: This search engine is designed to identify disulfide-bridged peptides from EThcD (Electron Transfer Higher Energy Dissociation) data. It can determine the monoisotopic precursor masses of the two disulfide-cleaved peptides and their individual sequences by matching fragment ions against a linear peptide database. nih.govresearchgate.net

Negative Signature Mass Algorithm (NSMA): This algorithm processes mass spectral data from the analysis of cyanylation-induced cleavage products of a protein. It can interpret data from mixtures of cleavage fragments without the need to separate partially reduced isoforms, making it suitable for complex proteins with numerous cysteines. nih.gov

These algorithmic approaches are crucial in the development of biotherapeutics, such as monoclonal antibodies, where correct disulfide connectivity is a critical quality attribute that ensures product efficacy and safety. nih.govsciex.com

Q & A

Q. How to design a mechanistic study to differentiate between radical vs. ionic pathways in this compound reactions?

  • Methodological Answer:

Radical traps : Add TEMPO or BHT; monitor reaction inhibition via GC-MS.

Isotopic labeling : Use deuterated solvents (e.g., D2O) to track proton transfer in ionic mechanisms.

Kinetic isotope effects (KIE) : Compare <sup>12</sup>C/<sup>13</sup>C or <sup>1</sup>H/<sup>2</sup>H substitution outcomes .

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Vinyl disulfide

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